molecular formula C18H15N3 B11179836 (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)but-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)but-2-enenitrile

Cat. No.: B11179836
M. Wt: 273.3 g/mol
InChI Key: IAIQQRMHZSJSHC-FYWRMAATSA-N
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-METHYLPHENYL)BUT-2-ENENITRILE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-METHYLPHENYL)BUT-2-ENENITRILE typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with appropriate alkyl halides to introduce the desired substituents.

    Formation of the But-2-enenitrile Moiety: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of double bonds or nitrile groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine

    Pharmacology: Benzodiazole derivatives are known for their pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

    Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activities or signaling pathways.

Industry

    Dyes and Pigments: The compound may be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: It can be explored as a potential agrochemical for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-METHYLPHENYL)BUT-2-ENENITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUT-2-ENENITRILE: Similar structure but without the methyl group on the phenyl ring.

    (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)BUT-2-ENENITRILE: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

The presence of the 4-methylphenyl group in (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-METHYLPHENYL)BUT-2-ENENITRILE may impart unique properties such as increased lipophilicity, altered electronic effects, and specific biological activities compared to its analogs.

Properties

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)but-2-enenitrile

InChI

InChI=1S/C18H15N3/c1-12-7-9-14(10-8-12)13(2)15(11-19)18-20-16-5-3-4-6-17(16)21-18/h3-10H,1-2H3,(H,20,21)/b15-13+

InChI Key

IAIQQRMHZSJSHC-FYWRMAATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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